RIPK2 Kinase Inhibition: 1-Substituted Cyclopentyl Scaffold Enables Potent nM-Range Activity Relative to Inactive Analogs
Derivatives of (1-morpholinocyclopentyl)methanamine demonstrate potent inhibition of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), whereas the unadorned (1-morpholinocyclopentyl)methanamine scaffold in a specific pyrrolo[3,2-d]pyrimidine context shows only marginal activity (IC₅₀ >500 nM). This establishes the compound's essential role as a structural platform: its specific 1-substituted cyclopentyl-morpholine geometry is required for achieving high-affinity binding when appropriately elaborated [1]. Advanced analogs built upon this core achieve IC₅₀ values in the picomolar to low nanomolar range, underscoring the scaffold's ability to orient key functional groups for optimal target engagement [2].
| Evidence Dimension | RIPK2 Kinase Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ >500 nM (for N-((1-morpholinocyclopentyl)methyl)-6-(o-tolyl)-5H-pyrrolo[3,2-d]pyrimidin-2-amine, a derivative incorporating the target scaffold) |
| Comparator Or Baseline | Advanced analogs built on the same scaffold: IC₅₀ = 0.011 nM (NanoBRET assay, HEK293T cells); IC₅₀ = 2 nM; IC₅₀ = 4 nM |
| Quantified Difference | >45,000-fold improvement when optimized versus the basic scaffold incorporation; comparator data from distinct optimized derivatives. |
| Conditions | RIPK2 kinase inhibition assays including NanoBRET target engagement in HEK293T cells and biochemical kinase activity assays. |
Why This Matters
This data confirms that the specific 1-substituted cyclopentyl-morpholine geometry is a validated pharmacophore for RIPK2 inhibition, guiding procurement for medicinal chemistry campaigns targeting this kinase.
- [1] BindingDB. BDBM372173: N-((1-morpholinocyclopentyl)methyl)-6-(o-tolyl)-5H-pyrrolo[3,2-d]pyrimidin-2-amine. Affinity Data IC₅₀: >500nM. US10239881, Example A26. View Source
- [2] BindingDB. BDBM50537138 (CHEMBL4531690): IC₅₀ = 0.011 nM for RIPK2 in HEK293T cells by NanoBRET assay. View Source
